Osmium hexafluoride

Description

Properties

CAS No. |

13768-38-2 |

|---|---|

Molecular Formula |

F6Os |

Molecular Weight |

304.2 g/mol |

IUPAC Name |

hexafluoroosmium |

InChI |

InChI=1S/6FH.Os/h6*1H;/q;;;;;;+6/p-6 |

InChI Key |

MLKFZZUUYQWFMO-UHFFFAOYSA-H |

SMILES |

F[Os](F)(F)(F)(F)F |

Canonical SMILES |

F[Os](F)(F)(F)(F)F |

Other CAS No. |

13768-38-2 |

Origin of Product |

United States |

Foundational & Exploratory

synthesis and properties of osmium hexafluoride

An In-depth Technical Guide to the Synthesis and Properties of Osmium Hexafluoride

Abstract

This compound (OsF₆) is a significant compound within the family of binary hexafluorides, notable for its high reactivity and volatility. This technical guide provides a comprehensive overview of the synthesis, physical and chemical properties, and molecular structure of OsF₆. Detailed experimental protocols for its preparation via direct fluorination of osmium metal are presented. The document summarizes key quantitative data in tabular format for ease of reference and employs diagrams generated using Graphviz to illustrate experimental workflows and chemical reactivity pathways. This guide is intended for researchers, scientists, and professionals in chemistry and materials science who require a detailed understanding of this powerful fluorinating agent.

Synthesis of this compound

The primary and most effective method for the synthesis of this compound is the direct reaction of osmium metal with an excess of elemental fluorine gas at elevated temperatures.[1][2]

Experimental Protocol: Direct Fluorination of Osmium Metal

The synthesis of this compound is achieved by passing a stream of fluorine gas over osmium metal powder heated to 300 °C.[1][2] The reaction is exothermic and proceeds according to the following equation:

Os (s) + 3 F₂ (g) → OsF₆ (g)

Materials and Equipment:

-

Osmium metal powder

-

Fluorine gas (high purity)

-

A reaction chamber resistant to fluorine at high temperatures (e.g., made of nickel or Monel)

-

A tube furnace capable of reaching at least 300 °C

-

A cold trap (cooled with liquid nitrogen) to collect the product

-

A vacuum line for handling volatile compounds

-

Appropriate safety equipment for handling highly corrosive and toxic materials

Procedure:

-

A sample of osmium metal powder is placed into the reaction chamber.

-

The system is evacuated to remove air and moisture, as OsF₆ readily hydrolyzes.[3][4]

-

The reaction chamber is heated to 300 °C using the tube furnace.

-

An excess of fluorine gas is passed over the heated osmium metal.

-

The gaseous this compound product is carried by the fluorine stream out of the reaction chamber.

-

The product is collected by condensation in a cold trap maintained at a very low temperature (e.g., with liquid nitrogen).

-

Purification of the collected OsF₆ can be performed by trap-to-trap vacuum distillation.

It is crucial to note that under different conditions, other osmium fluorides can be formed. For instance, at higher temperatures (600 °C) and pressures (400 atm), the formation of osmium heptafluoride (OsF₇) has been reported, although this synthesis has proven difficult to reproduce, often yielding OsF₆ instead.[5][6][7][8]

Physical Properties of this compound

This compound is a yellow crystalline solid at room temperature.[1][2] It is highly volatile, melting at 33.4 °C and boiling at 47.5 °C.[1][2] The solid structure, determined at -140 °C, is orthorhombic with the space group Pnma.[1][2]

| Property | Value | Reference(s) |

| Chemical Formula | OsF₆ | [1] |

| Molar Mass | 304.22 g/mol | [1][4] |

| Appearance | Yellow crystalline solid | [1][2] |

| Melting Point | 33.4 °C (306.5 K) | [1][3] |

| Boiling Point | 47.5 °C (320.6 K) | [1][3] |

| Density (solid) | 5.09 g/cm³ | [1][2] |

| Molecular Geometry | Octahedral (Oₕ) | [1][2] |

| Os-F Bond Length | 1.827 Å | [1][2] |

| Crystal Structure (at -140 °C) | Orthorhombic, Space Group Pnma | [1][2] |

| Lattice Parameters (at -140 °C) | a = 9.387 Å, b = 8.543 Å, c = 4.944 Å | [1][2] |

Chemical Properties and Reactivity

This compound is a powerful oxidizing and fluorinating agent. Its reactivity is characterized by several key reactions.

Hydrolysis

OsF₆ is sensitive to moisture and undergoes partial hydrolysis to form osmium oxytetrafluoride (OsOF₄).[1][2] Complete hydrolysis can also occur. It produces white corrosive fumes upon exposure to moisture.[3][4]

OsF₆ + H₂O → OsOF₄ + 2 HF

Reduction

This compound can be reduced to lower oxidation states. For example, its reaction with iodine (I₂) in a solution of iodine pentafluoride (IF₅) yields osmium pentafluoride (OsF₅).[2]

10 OsF₆ + I₂ → 10 OsF₅ + 2 IF₅

Reactions with Nitrogen Oxides

The reactivity of OsF₆ with nitrogen oxides has been investigated to understand its oxidizing capabilities. It reacts with nitric oxide (NO) to form the nitrosonium salt, NO[OsF₆].[9]

OsF₆ + NO → NO⁺[OsF₆]⁻

Reactions with Sulfur Compounds

Attempts to synthesize osmium thiofluorides by reacting OsF₆ with zinc sulfide (ZnS) or boron sesquisulfide (B₂S₃) at elevated temperatures did not yield the expected thiofluoride. Instead, these reactions produced an adduct, OsF₅·SF₄, which has an ionic formulation of [SF₃]⁺[OsF₆]⁻.[10][11]

Molecular Structure and Spectroscopy

In the gaseous or liquid phase, the OsF₆ molecule possesses an octahedral molecular geometry with Oₕ point group symmetry.[1][2] The osmium atom is at the center, bonded to six fluorine atoms. The Os-F bond length has been measured to be 1.827 Å.[1][2] Spectroscopic studies, including infrared and Raman spectroscopy, have been instrumental in confirming its hexafluoride composition, distinguishing it from an earlier, incorrect identification as osmium octafluoride (OsF₈).[12]

Safety Considerations

This compound is a highly toxic and corrosive compound.[3][4] It reacts violently with water and is a strong oxidizing agent. Due to its volatility, there is a significant inhalation hazard. The compound and its hydrolysis products (such as hydrogen fluoride) can cause severe burns to the skin, eyes, and respiratory tract.[4] All manipulations should be carried out in a well-ventilated fume hood or a glovebox, using appropriate personal protective equipment (PPE), including acid-resistant gloves and full-face protection. Storage should be in materials resistant to both OsF₆ and HF, such as quartz ampuls or nickel containers.[3]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Osmium compounds - Wikipedia [en.wikipedia.org]

- 3. This compound [drugfuture.com]

- 4. This compound | F6Os | CID 123327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WebElements Periodic Table » Osmium » reactions of elements [webelements.com]

- 6. Osmium heptafluoride - Wikipedia [en.wikipedia.org]

- 7. Osmium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]

- 8. researchgate.net [researchgate.net]

- 9. The fluorides and oxyfluorides of osmium and the oxidizing properties of the noble metal hexafluorides - UBC Library Open Collections [open.library.ubc.ca]

- 10. Attempted synthesis of osmium(VI) and iridium(VI) thiofluorides; the preparation of OsF5·SF4 and IrF5·SF4 - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide to the Molecular Geometry and Bond Angles of Osmium Hexafluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of osmium hexafluoride (OsF₆), a key compound in inorganic chemistry. The following sections detail its molecular geometry, bond angles, and the experimental protocols used for their determination, presented in a format tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Molecular Geometry and Structure

This compound is a volatile, yellow crystalline solid. The molecular geometry of OsF₆ is critically dependent on its physical state. In the gaseous and liquid phases, OsF₆ adopts a highly symmetric octahedral geometry .[1] This structure is characterized by a central osmium atom bonded to six fluorine atoms. The solid-state structure, determined at -140 °C, is an orthorhombic crystal system with the space group Pnma.[1]

The octahedral geometry of the isolated OsF₆ molecule belongs to the Oₕ point group.[1] Theoretical considerations involving the Jahn-Teller effect have led to investigations of a slightly distorted D₄ₕ symmetry, though experimental data from gas-phase electron diffraction are highly consistent with an Oₕ symmetry model.

Quantitative Structural Data

The precise bond lengths of the Osmium-Fluorine (Os-F) bonds have been determined through gas-phase electron diffraction studies. The bond angles are dictated by the octahedral geometry.

| Parameter | Value | Experimental Method | Reference |

| Os-F Bond Length (r g) | 1.828 ± 0.002 Å | Gas Electron Diffraction | [2] |

| F-Os-F Bond Angle (axial) | 180° (idealized) | Inferred from Octahedral Geometry | |

| F-Os-F Bond Angle (equatorial) | 90° (idealized) | Inferred from Octahedral Geometry | |

| Crystal System (at -140°C) | Orthorhombic | X-ray Diffraction | [1] |

| Space Group (at -140°C) | Pnma | X-ray Diffraction | [1] |

| Lattice Parameters (at -140°C) | a = 9.387 Å, b = 8.543 Å, c = 4.944 Å | X-ray Diffraction | [1] |

Experimental Protocols

The determination of the molecular and crystal structure of this compound relies on several key experimental techniques.

Gas Electron Diffraction (GED)

Gas electron diffraction is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular forces present in the solid state.

Methodology:

-

Sample Introduction: A gaseous sample of OsF₆ is introduced into a high-vacuum chamber through a fine nozzle.

-

Electron Beam Interaction: A high-energy beam of electrons is directed at the effusing gas jet.

-

Scattering: The electrons are scattered by the electrostatic potential of the OsF₆ molecules. The resulting diffraction pattern is a series of concentric rings.

-

Detection: The scattered electrons are detected by a photographic plate or a modern imaging plate detector. To enhance the weaker, high-angle scattering, a rotating sector is often placed in front of the detector.

-

Data Analysis: The intensity of the diffraction rings is measured as a function of the scattering angle. This information is then used to calculate a radial distribution curve, from which the internuclear distances (bond lengths) and vibrational amplitudes can be derived. By fitting this data to a theoretical model of the molecule (e.g., an Oₕ or D₄ₕ model), a precise molecular geometry is determined.

X-ray Crystallography

For the solid state, single-crystal X-ray diffraction is employed to determine the arrangement of atoms within the crystal lattice.

Methodology:

-

Crystal Growth: A single crystal of OsF₆ of suitable size and quality is grown, typically by slow cooling of the liquid or by sublimation. Due to its volatility and reactivity, this is performed under controlled, low-temperature conditions.

-

Mounting and Cooling: The crystal is mounted on a goniometer head and cooled to a low temperature (e.g., -140 °C) using a cryostream to minimize thermal vibrations and prevent sublimation.

-

X-ray Diffraction: The crystal is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots.

-

Data Collection: The crystal is rotated in the X-ray beam, and the intensities and positions of the diffracted spots are recorded at various orientations using a detector such as a CCD or pixel detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the osmium and fluorine atoms are then determined using computational methods (e.g., Patterson or direct methods) to generate an initial structural model. This model is then refined against the experimental data to obtain the final, precise atomic coordinates and lattice parameters.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides information about the molecular symmetry and the nature of the chemical bonds. For a molecule with Oₕ symmetry like OsF₆, specific vibrational modes are active in either the Infrared (IR) or Raman spectrum, but not both (the rule of mutual exclusion).

Methodology for Raman Spectroscopy:

-

Sample Preparation: A sample of liquid or solid OsF₆ is placed in a sealed container, such as a quartz capillary tube.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., an Nd:YAG laser) is used. The laser is focused on the sample.

-

Scattering and Detection: The scattered light, which includes the intense Rayleigh scattering at the laser frequency and the weaker Raman scattering at shifted frequencies, is collected. The collected light is passed through a filter to remove the Rayleigh scattering and then dispersed by a diffraction grating onto a sensitive detector (e.g., a CCD).

-

Spectral Analysis: The resulting Raman spectrum shows peaks corresponding to the active vibrational modes. The number and positions of these peaks are compared with the predictions from group theory for different possible molecular geometries to confirm the octahedral structure.

Methodology for Infrared (IR) Spectroscopy:

-

Sample Preparation: For gaseous OsF₆, the sample is introduced into a gas cell with windows that are transparent to infrared radiation (e.g., KBr or AgCl).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Measurement: A beam of infrared radiation is passed through the gas cell. The OsF₆ molecules absorb IR radiation at specific frequencies corresponding to their vibrational modes.

-

Spectral Analysis: The detector measures the amount of light that passes through the sample as a function of frequency. The resulting IR spectrum shows absorption bands characteristic of the IR-active vibrational modes of the octahedral OsF₆ molecule.

Molecular Structure Visualization

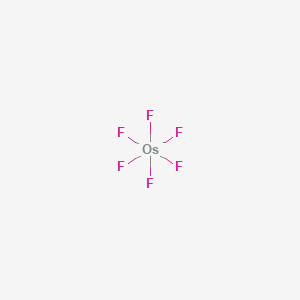

The following diagram illustrates the octahedral molecular geometry of this compound.

Caption: Octahedral molecular geometry of this compound (OsF₆).

References

Vibrational Spectra Analysis of Osmium Hexafluoride (OsF6): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the vibrational spectra analysis of Osmium Hexafluoride (OsF6), a molecule of significant interest due to its octahedral symmetry and the presence of non-bonding d electrons. This document details the fundamental vibrational modes of OsF6 as determined by infrared and Raman spectroscopy, presents key molecular parameters, and outlines the experimental protocols typically employed for such analyses. The information is intended to serve as a valuable resource for researchers and scientists engaged in fields where understanding molecular vibrations and structure is critical.

Introduction

This compound (OsF6) is a yellow crystalline solid and one of the seventeen known binary hexafluorides.[1] Its high volatility and distinct molecular structure make it a subject of interest for spectroscopic studies. The molecule possesses an octahedral geometry, belonging to the Oh point group.[2][3][4] This high degree of symmetry governs its vibrational selection rules, making a combined analysis of both infrared (IR) and Raman spectra essential for a complete understanding of its molecular dynamics.

The study of the vibrational spectra of OsF6 is crucial for determining its molecular structure, bond strengths, and the influence of its electronic configuration on its vibrational properties. Notably, comparisons with other hexafluorides have suggested the presence of a Jahn-Teller effect in OsF6, arising from its degenerate electronic ground state.[2][3]

Molecular Structure and Symmetry

OsF6 has an octahedral molecular geometry, with the osmium atom at the center and six fluorine atoms at the vertices.[1] This corresponds to the Oh point group. The Os-F bond length has been determined to be 1.827 Å.[1]

The vibrational modes of an octahedral XY6 molecule are classified into six fundamental vibrations with the following symmetry species: a1g, eg, f1u, f2g, and f2u. Their activity in IR and Raman spectroscopy is dictated by the selection rules for the Oh point group:

-

Raman Active: a1g, eg, f2g

-

Infrared Active: f1u

-

Inactive in both IR and Raman: f2u

Quantitative Data

The vibrational frequencies and force constants of OsF6 have been determined through experimental measurements. The data is summarized in the tables below for clarity and ease of comparison.

Table 1: Fundamental Vibrational Frequencies of OsF6

| Vibrational Mode | Symmetry Species | Wavenumber (cm⁻¹) | Spectroscopic Activity |

| ν₁ (stretching) | a₁g | 733 | Raman |

| ν₂ (stretching) | e g | 632 | Raman |

| ν₃ (stretching) | f₁u | 720 | Infrared |

| ν₄ (bending) | f₁u | 268 | Infrared |

| ν₅ (bending) | f₂g | 252 | Raman |

| ν₆ (bending) | f₂u | 230 | Inactive |

Data sourced from Weinstock, Claassen, and Malm (1959).[2][3][4]

Table 2: Molecular Parameters of OsF6

| Parameter | Value |

| Molecular Weight | 304.2 g/mol |

| Os-F Bond Distance | 1.831 Å |

| Stretching Force Constant (fr) | 5.23 mdyn/Å |

| Bending Force Constant (fα) | 0.35 mdyn/Å |

Force constants are representative values from general studies of hexafluorides.[5] Bond distance from Weinstock, Claassen, and Malm (1959).[4]

Experimental Protocols

The acquisition of vibrational spectra for OsF6 requires specific experimental setups for both infrared and Raman spectroscopy.

Infrared Spectroscopy

The infrared absorption spectrum of gaseous OsF6 is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A sample of OsF6 is introduced into a gas cell with infrared-transparent windows (e.g., NaCl or KBr). The pressure of the gas can be varied to optimize the intensity of the absorption bands. For measurements at different temperatures, the cell can be placed in a temperature-controlled environment.[4]

-

Instrumentation: A standard FTIR spectrometer is used, often with interchangeable prisms or gratings to cover a wide spectral range. For example, a NaCl prism can be used for the 1500-800 cm⁻¹ region, KBr for 750-375 cm⁻¹, and a grating for the lower frequency region.[4]

-

Data Acquisition: The spectrum is recorded by passing a beam of infrared radiation through the gas cell and measuring the transmitted light as a function of wavenumber. A background spectrum of the empty cell is also recorded and used for normalization.

Raman Spectroscopy

The Raman spectrum of liquid OsF6 is obtained by irradiating the sample with a monochromatic light source and analyzing the scattered light.

-

Sample Preparation: A small amount of liquid OsF6 is sealed in a capillary tube. Due to the colored nature of OsF6, care must be taken to minimize photochemical decomposition by the laser source.[4]

-

Instrumentation: A Raman spectrometer equipped with a high-intensity laser source (e.g., an argon ion laser) is used. The scattered light is collected at a 90° angle to the incident beam and is analyzed by a monochromator and a sensitive detector.

-

Data Acquisition: The spectrum is recorded as the intensity of the scattered light versus the shift in wavenumber from the exciting line (Raman shift). Two Raman bands have been observed for OsF6 at shifts of 252 and 733 cm⁻¹.[4]

Logical Workflow for Vibrational Spectra Analysis

The process of analyzing the vibrational spectra of OsF6 follows a logical progression from sample preparation to data interpretation.

References

The Crystal Structure of Solid Osmium Hexafluoride: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the crystal structure of solid osmium hexafluoride (OsF₆), a highly volatile and corrosive inorganic compound. Solid OsF₆ is known to exist in at least two distinct polymorphic forms: a low-temperature orthorhombic phase and a high-temperature cubic phase. This document synthesizes crystallographic data from single-crystal X-ray diffraction and neutron powder diffraction studies, presenting detailed structural parameters, including lattice constants, space groups, and key intramolecular dimensions. Detailed experimental protocols for the synthesis of OsF₆ and the methods employed for its structural determination are described. This guide is intended for researchers in inorganic chemistry, materials science, and related fields requiring detailed structural information on this binary hexafluoride.

Introduction to this compound

This compound (OsF₆) is a yellow crystalline solid at standard conditions, notable for its high volatility, with a melting point of 33.4 °C and a boiling point of 47.5 °C.[1] It is one of seventeen known binary hexafluorides and possesses an octahedral molecular geometry in the gas and liquid phases.[1] The study of its solid-state structure is crucial for understanding the intermolecular forces and packing effects in crystals composed of near-spherical, weakly interacting molecules. Like many other hexafluorides, OsF₆ exhibits polymorphism, transitioning from a more ordered, lower-symmetry structure at low temperatures to a less ordered, higher-symmetry plastic crystal phase before melting.

Crystalline Phases and Structural Data

Solid OsF₆ undergoes a temperature-dependent phase transition, resulting in two well-defined crystal structures. The primary distinction lies in the crystal system and the degree of orientational disorder of the OsF₆ molecules.

Low-Temperature Orthorhombic Phase

At low temperatures, this compound adopts a highly ordered orthorhombic crystal structure. This phase has been extensively characterized by both single-crystal X-ray diffraction at -140 °C (133 K) and neutron powder diffraction at 5 K.[1][2] The structure is isostructural with that of uranium hexafluoride (UF₆).[2] In this phase, the OsF₆ octahedra are arranged in a well-defined orientation within the unit cell. The molecular geometry deviates slightly from a perfect octahedron, which may be attributed to a combination of crystal packing effects and a first-order Jahn-Teller effect arising from the (5dt₂g)² electronic configuration of Os(VI).[2]

Table 1: Crystallographic Data for the Low-Temperature (Orthorhombic) Phase of OsF₆.

| Parameter | Value | Source(s) |

|---|---|---|

| Temperature | -140 °C (133 K) | [1] |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pnma (No. 62) | [1] |

| Lattice Parameters | a = 9.387 Å | [1] |

| b = 8.543 Å | [1] | |

| c = 4.944 Å | [1] | |

| Unit Cell Volume (V) | 396.1 ų | [1] |

| Formula Units per Cell (Z) | 4 | [1] |

| Calculated Density (ρ) | 5.09 g/cm³ | [1] |

| Os-F Bond Lengths | 1.815 Å - 1.844 Å |[2] |

High-Temperature Cubic Phase

As the temperature increases, OsF₆ transitions to a higher-symmetry cubic phase. This is a characteristic feature of many hexafluorides, which form a body-centered cubic (BCC) plastic crystal phase where molecules exhibit significant dynamic orientational disorder while their centers of mass remain on a regular lattice. Vapor pressure measurements have identified a solid-solid phase transition at -0.4 °C (272.75 K), which is understood to be the transition from the orthorhombic to the cubic phase.

Table 2: Crystallographic Data for the High-Temperature (Cubic) Phase of OsF₆.

| Parameter | Value | Source(s) |

|---|---|---|

| Transition Temperature | -0.4 °C (272.75 K) | |

| Crystal System | Cubic | |

| Space Group | Im-3m (No. 229) (Assumed) | [3][4] |

| Lattice Parameter (a) | Data not available in searched literature |

| Formula Units per Cell (Z) | 2 | |

Experimental Methodologies

The structural determination of a reactive and volatile compound like OsF₆ requires specialized experimental protocols. The following sections detail the key methodologies cited in the literature.

Synthesis of this compound

The synthesis of OsF₆ is achieved through the direct fluorination of osmium metal. The general protocol is as follows:

-

Reactants : High-purity osmium metal powder is placed in a reaction vessel, typically made of nickel or Monel.

-

Reaction Conditions : An excess of elemental fluorine (F₂) gas is passed over the metal. The reaction is initiated and maintained at a temperature of 300 °C.[1]

-

Product Collection : The volatile OsF₆ product is carried by the gas stream out of the reaction zone and collected downstream in a cold trap, typically cooled with liquid nitrogen.

-

Purification : The collected product is purified of volatile impurities like HF by vacuum sublimation.

The overall reaction is: Os (s) + 3 F₂ (g) → OsF₆ (g)

References

An In-depth Technical Guide to the Electronic Configuration and Bonding in Osmium Hexafluoride (OsF₆)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic configuration and chemical bonding in osmium hexafluoride (OsF₆), a key compound in the study of high-oxidation-state transition metal chemistry. The document delves into the theoretical and experimental aspects of its molecular structure, including a detailed examination of its synthesis, physicochemical properties, and the application of Molecular Orbital (MO) and Ligand Field Theory (LFT) to elucidate its bonding characteristics. Particular attention is given to the interplay of the Jahn-Teller effect and spin-orbit coupling in this d² system. This guide also presents detailed, representative experimental protocols for the synthesis and characterization of OsF₆, along with a curated summary of its key quantitative data.

Introduction

This compound (OsF₆) is a volatile, yellow crystalline solid that represents one of the seventeen known binary hexafluorides.[1] Its study is crucial for understanding the behavior of third-row transition metals in their highest oxidation states. The octahedral geometry and the electronic configuration of the central osmium atom present a fascinating case for the principles of chemical bonding and molecular orbital theory. This guide aims to provide a detailed technical overview of OsF₆ for researchers and professionals in chemistry and materials science.

Physicochemical Properties and Structural Data

This compound is synthesized by the direct reaction of osmium metal with an excess of fluorine gas at 300 °C.[1] It is a highly reactive and corrosive material that must be handled with care.

Table 1: Physicochemical Properties of this compound (OsF₆)

| Property | Value |

| Molar Mass | 304.22 g/mol |

| Appearance | Yellow crystalline solid[1] |

| Melting Point | 33.4 °C[1] |

| Boiling Point | 47.5 °C[1] |

| Density | 5.09 g/cm³[1] |

The molecular structure of OsF₆ in the gas phase is octahedral, belonging to the Oₕ point group.[1] In the solid state, it crystallizes in an orthorhombic system with the space group Pnma.[1]

Table 2: Crystallographic and Bond Data for this compound (OsF₆)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma[1] |

| Lattice Constants | a = 9.387 Å, b = 8.543 Å, c = 4.944 Å[1] |

| Os-F Bond Length | 1.827 Å[1] |

| Bond Angles | 90° (idealized octahedral) |

Electronic Configuration and Bonding

The osmium atom in OsF₆ is in the +6 oxidation state, with an electronic configuration of [Xe] 4f¹⁴ 5d². As a d² system in an octahedral field, the two d-electrons occupy the t₂g set of orbitals.

Molecular Orbital Theory

The bonding in OsF₆ can be described by the overlap of the valence orbitals of osmium (5d, 6s, and 6p) with the 2p orbitals of the six fluorine atoms. In an octahedral geometry, the atomic orbitals of the central metal and the symmetry-adapted linear combinations (SALCs) of the ligand orbitals combine to form molecular orbitals.

The valence orbitals of osmium transform as follows under Oₕ symmetry:

-

5d: eg + t₂g

-

6s: a₁g

-

6p: t₁u

The SALCs of the six fluorine 2p orbitals involved in σ-bonding transform as a₁g + eg + t₁u. The overlap of these orbitals leads to the formation of bonding, non-bonding, and antibonding molecular orbitals.

The resulting qualitative molecular orbital diagram for a generic octahedral MX₆ complex is shown below. In the case of OsF₆, the two valence d-electrons from Os(VI) will occupy the non-bonding (or weakly π-antibonding) t₂g molecular orbitals.

Ligand Field Theory, Jahn-Teller Effect, and Spin-Orbit Coupling

According to Ligand Field Theory, in an octahedral complex, the five degenerate d-orbitals of the metal ion are split into two sets: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg set (dx²-y², dz²). For Os(VI), a d² ion, the two electrons will occupy the t₂g orbitals with parallel spins, leading to a ³T₁g ground state.

The Jahn-Teller theorem predicts that any non-linear molecule with a degenerate electronic ground state will undergo a geometric distortion to remove this degeneracy and lower the overall energy. For a d² system in an octahedral field, the ³T₁g ground state is triply degenerate, and thus a Jahn-Teller distortion is expected. However, for heavy elements like osmium, spin-orbit coupling is a significant effect that can quench the Jahn-Teller distortion. Theoretical and experimental studies on third-row transition metal hexafluorides suggest that any Jahn-Teller distortion in OsF₆ is small.

Vibrational Spectroscopy

The vibrational modes of an octahedral MX₆ molecule are well-defined by group theory. The fundamental vibrational frequencies for OsF₆ have been determined by Raman and infrared spectroscopy.

Table 3: Fundamental Vibrational Frequencies of this compound (OsF₆)

| Mode | Symmetry | Activity | Wavenumber (cm⁻¹) | Description |

| ν₁ | A₁g | Raman | 733 | Symmetric Os-F stretch |

| ν₂ | Eg | Raman | 668 | Asymmetric Os-F stretch |

| ν₃ | T₁u | Infrared | 720 | Asymmetric Os-F stretch |

| ν₄ | T₁u | Infrared | 268 | F-Os-F bend |

| ν₅ | T₂g | Raman | 252 | F-Os-F bend |

| ν₆ | T₂u | Inactive | (218) | F-Os-F bend |

(Values are from experimental data, with the inactive ν₆ mode estimated from combination bands.)

Bond Dissociation Energy

Experimental Protocols

The following sections provide representative protocols for the synthesis and characterization of OsF₆. These are intended as a guide and should be adapted based on specific laboratory conditions and safety protocols. Caution: this compound and fluorine gas are extremely hazardous and should only be handled by trained personnel in a suitable fume hood with appropriate personal protective equipment.

Synthesis of this compound

Methodology:

-

Place a known quantity of high-purity osmium metal powder in a nickel or Monel reaction vessel.

-

Evacuate the reaction system and passivate the interior surfaces with a low concentration of fluorine gas.

-

Heat the reactor to 300 °C while passing a slow stream of excess fluorine gas over the osmium metal.

-

The volatile this compound product is carried out of the reactor in the fluorine stream.

-

Collect the OsF₆ by condensation in a cold trap maintained at -78 °C (dry ice/acetone bath).

-

The crude product can be purified by fractional distillation under vacuum or by sublimation to yield the yellow crystalline solid.

Single-Crystal X-ray Diffraction

Methodology:

-

Crystal Growth: Grow single crystals of OsF₆ by slow sublimation in a sealed, evacuated quartz capillary. The temperature gradient should be carefully controlled to promote the growth of well-formed crystals.

-

Crystal Mounting: Select a suitable single crystal (typically < 0.3 mm in all dimensions) under a microscope in a dry, inert atmosphere (e.g., a glovebox) and mount it on a goniometer head.

-

Data Collection: Mount the goniometer on a single-crystal X-ray diffractometer equipped with a low-temperature device. Cool the crystal to a low temperature (e.g., -140 °C) to reduce thermal motion and prevent sublimation. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: Process the collected diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structure.

Gas-Phase Electron Diffraction

Methodology:

-

Sample Introduction: Introduce gaseous OsF₆ into the diffraction chamber of an electron diffraction apparatus through a nozzle. The sample is heated to ensure a sufficient vapor pressure.

-

Diffraction Experiment: Pass a high-energy electron beam (typically 40-60 keV) through the effusing gas jet.

-

Data Acquisition: Record the scattered electron intensity as a function of the scattering angle using a photographic plate or a CCD detector.

-

Data Analysis: Convert the scattering intensities to a molecular scattering function. Analyze this function to determine the internuclear distances (bond lengths) and vibrational amplitudes. Refine a structural model against the experimental data to obtain the precise molecular geometry.

Conclusion

This compound serves as an exemplary model for understanding the electronic structure and bonding in high-oxidation-state, third-row transition metal compounds. Its octahedral geometry is a consequence of the bonding between the central osmium atom and the six fluorine ligands, which can be rationalized through both Molecular Orbital Theory and Ligand Field Theory. While a Jahn-Teller distortion is theoretically possible for this d² system, it is likely suppressed by strong spin-orbit coupling. The quantitative data on its structure and vibrational frequencies provide a solid foundation for further theoretical and experimental investigations into the chemistry of heavy transition metal fluorides.

References

Thermodynamic Properties of Gaseous Osmium Hexafluoride (OsF₆): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osmium hexafluoride (OsF₆), a yellow crystalline solid at standard conditions, is one of the most volatile osmium compounds.[1] A thorough understanding of its thermodynamic properties in the gaseous state is crucial for various applications, including its use in chemical vapor deposition processes, as a precursor in the synthesis of other osmium compounds, and in the handling and safety protocols associated with this highly corrosive and reactive substance. This technical guide provides a comprehensive overview of the thermodynamic properties of gaseous OsF₆, detailing experimental methodologies for their determination and presenting key data in a structured format.

Core Thermodynamic Data

The thermodynamic properties of gaseous this compound have been determined primarily through a combination of experimental measurements and statistical mechanical calculations based on spectroscopic data. The following tables summarize the key quantitative data for gaseous OsF₆ at a pressure of one atmosphere.

Table 1: Thermodynamic Functions of Gaseous OsF₆

The following data were calculated from the fundamental vibrational frequencies of OsF₆ and include contributions from the degeneracy of the electronic ground state.[2]

| Temperature (K) | C_p° (cal/deg mole) | (H°-H₀°)/T (cal/deg mole) | S° (cal/deg mole) | -(F°-H₀°)/T (cal/deg mole) |

| 50 | 11.96 | 8.94 | 55.48 | 46.54 |

| 100 | 19.38 | 12.37 | 65.04 | 52.67 |

| 150 | 24.58 | 15.82 | 72.82 | 57.00 |

| 200 | 28.11 | 18.73 | 79.43 | 60.70 |

| 250 | 30.54 | 21.14 | 85.20 | 64.06 |

| 298.16 | 32.19 | 23.11 | 90.01 | 66.90 |

| 300 | 32.25 | 23.19 | 90.20 | 67.01 |

| 400 | 34.70 | 26.38 | 99.19 | 72.81 |

| 500 | 36.14 | 28.69 | 106.85 | 78.16 |

| 600 | 37.03 | 30.47 | 113.43 | 82.96 |

| 700 | 37.60 | 31.89 | 119.16 | 87.27 |

| 800 | 37.98 | 33.07 | 124.21 | 91.14 |

| 900 | 38.26 | 34.05 | 128.71 | 94.66 |

| 1000 | 38.48 | 34.88 | 132.75 | 97.87 |

Source: Weinstock, Claassen, and Malm, 1960.[2]

Table 2: Vapor Pressure of OsF₆

The vapor pressure of this compound has been measured over various temperature ranges for its solid and liquid phases. The following equations represent the vapor pressure as a function of temperature.

| Temperature Range (°C) | Phase | Vapor Pressure Equation (P in Torr, T in K) |

| -40.0 to -0.4 | Solid | log₁₀(P) = 10.290 - 2284 / T |

| -0.4 to 34.0 | Solid | log₁₀(P) = 8.726 - 1857.7 / T |

| 34.0 to 47.5 | Liquid | log₁₀(P) = 7.470 - 1472.8 / T |

Source: Cady and Hargreaves, 1961.

Experimental Protocols

The determination of the thermodynamic properties of a highly reactive and volatile compound like OsF₆ requires specialized experimental techniques. Below are detailed methodologies for the key experiments cited.

Determination of Vibrational Frequencies via Spectroscopy

The thermodynamic functions presented in Table 1 were calculated from the fundamental vibrational frequencies of the OsF₆ molecule. These frequencies were determined using infrared (IR) and Raman spectroscopy.

a) Infrared (IR) Spectroscopy of Gaseous OsF₆

-

Objective: To observe the IR-active vibrational modes of gaseous OsF₆.

-

Instrumentation: A high-resolution infrared spectrophotometer, such as a Perkin-Elmer Model 21, equipped with interchangeable optics (NaCl, KBr, CsBr) to cover a wide spectral range. For the far-infrared region, a grating spectrometer is employed.

-

Sample Cell: A gas cell constructed from a material resistant to fluorine compounds, such as nickel or Monel, with IR-transparent windows (e.g., AgCl or KBr). The path length of the cell is typically around 10 cm. The cell must be vacuum-tight and capable of being heated to ensure the sample remains in the gaseous phase.

-

Procedure:

-

The gas cell is first evacuated to a high vacuum and then passivated by introducing a small amount of fluorine gas or OsF₆ to react with any residual moisture or impurities on the cell walls.

-

A sample of solid OsF₆ is placed in a sidearm of the gas cell. The sidearm is cooled with a cryogen (e.g., liquid nitrogen) to reduce the vapor pressure of OsF₆.

-

The gas cell is evacuated again to remove any non-condensable impurities.

-

The cryogen is removed, and the OsF₆ is allowed to sublime into the gas cell to the desired pressure. The pressure is monitored using a corrosion-resistant manometer.

-

For measurements above room temperature, the gas cell is heated to the desired temperature, which is monitored by thermocouples.

-

The infrared spectrum is recorded over the desired range (e.g., 200 to 4000 cm⁻¹). Spectra are typically recorded at various pressures to aid in the identification of fundamental bands versus overtones and combination bands.[2]

-

The observed absorption bands corresponding to the fundamental vibrational modes are then assigned based on the expected octahedral symmetry (Oₕ) of the OsF₆ molecule.

-

b) Raman Spectroscopy of Liquid OsF₆

-

Objective: To observe the Raman-active vibrational modes of OsF₆.

-

Instrumentation: A Raman spectrometer equipped with a suitable laser excitation source (e.g., an argon ion laser).

-

Sample Cell: A sealed capillary tube made of a material that is both transparent to the laser wavelength and resistant to OsF₆, such as quartz or Pyrex.

-

Procedure:

-

A small amount of purified OsF₆ is distilled into the capillary tube under vacuum.

-

The capillary tube is then sealed off.

-

The liquid sample is maintained at a constant temperature slightly above its melting point.

-

The laser beam is focused on the liquid sample.

-

The scattered light is collected at a 90° angle to the incident beam and is analyzed by the spectrometer.

-

The Raman spectrum, showing Stokes and anti-Stokes lines, is recorded. The shifts in frequency from the exciting line correspond to the Raman-active vibrational modes.[2]

-

Vapor Pressure Measurement using a Static Method with a Diaphragm Gauge

The vapor pressure data in Table 2 were obtained using a static method, which involves measuring the pressure of the vapor in equilibrium with its condensed phase in a closed system.

-

Objective: To measure the equilibrium vapor pressure of OsF₆ as a function of temperature.

-

Instrumentation: A high-sensitivity diaphragm gauge, a constant temperature bath, a vacuum system, and a temperature measurement device (e.g., a platinum resistance thermometer). The diaphragm gauge is crucial for handling corrosive materials as it isolates the pressure-measuring instrument from the sample.[3]

-

Apparatus: The apparatus consists of a sample container connected to a diaphragm gauge. The entire assembly is placed in a thermostatically controlled bath. The side of the diaphragm not exposed to the sample is connected to a gas handling system and a manometer to measure the balancing pressure.

-

Procedure:

-

A purified sample of OsF₆ is distilled into the sample container under vacuum.

-

The sample container is then sealed.

-

The apparatus is placed in the constant temperature bath, and the temperature is allowed to stabilize.

-

The pressure of the OsF₆ vapor is transmitted through the diaphragm. An inert gas (e.g., dry nitrogen) is admitted to the other side of the diaphragm until the diaphragm is in its null position, as indicated by an electrical contact or an optical lever.

-

The pressure of the inert gas, which is equal to the vapor pressure of the OsF₆, is measured with a manometer.

-

Measurements are taken at various temperatures, approached from both heating and cooling cycles to ensure equilibrium is reached.

-

The logarithm of the measured vapor pressure is then plotted against the reciprocal of the absolute temperature to obtain the relationships presented in Table 2.

-

Visualizations

The following diagrams illustrate the logical workflow for the calculation of thermodynamic properties from spectroscopic data and a generalized experimental setup for vapor pressure measurement.

References

Osmium(VI) Fluoride: A Comprehensive Technical Overview

CAS Registry Number: 13768-38-2[1][2][3]

This technical guide provides an in-depth overview of osmium(VI) fluoride (OsF6), a significant compound in the field of transition metal chemistry.[4][5] It is intended for researchers, scientists, and professionals in drug development and other advanced chemical synthesis fields. This document details the compound's physical and chemical properties, provides a detailed experimental protocol for its synthesis, and outlines its reactivity and spectroscopic characteristics.

Physicochemical Properties of Osmium(VI) Fluoride

Osmium(VI) fluoride, also known as osmium hexafluoride, is a yellow crystalline solid at standard conditions.[1][6] It is a volatile and highly corrosive compound that must be handled with extreme care due to its toxicity.[1][3] The molecule adopts an octahedral geometry in the liquid and gas phases.[1][6]

| Property | Value |

| Molecular Formula | OsF₆ |

| Molar Mass | 304.22 g/mol [1] |

| Appearance | Yellow crystalline solid[6] |

| Melting Point | 33.4 °C (306.5 K)[1][6] |

| Boiling Point | 47.5 °C (320.6 K)[1][6] |

| Density | 5.09 g/cm³[1][6] |

| Crystal Structure | Orthorhombic (at -140 °C)[1][6] |

| Space Group | Pnma[1][6] |

| Lattice Constants | a = 9.387 Å, b = 8.543 Å, c = 4.944 Å[1][6] |

| Os-F Bond Length | 1.827 Å[1][6] |

Synthesis of Osmium(VI) Fluoride

The primary method for the synthesis of osmium(VI) fluoride is the direct fluorination of osmium metal.[1][6]

Experimental Protocol

Materials:

-

Osmium metal powder

-

Excess elemental fluorine gas (F₂)

Apparatus:

-

A reaction vessel suitable for high-temperature fluorination reactions (e.g., a nickel or Monel reactor)

-

A system for controlled delivery of fluorine gas

-

A cold trap to collect the product

Procedure:

-

Place the osmium metal powder in the reaction vessel.

-

Evacuate the reaction system to remove air and moisture.

-

Introduce an excess of fluorine gas into the reactor.

-

Heat the reactor to 300 °C to initiate the reaction.[1][6] The reaction is as follows: Os (s) + 3 F₂ (g) → OsF₆ (g)

-

The volatile osmium(VI) fluoride product is carried out of the reactor in the fluorine gas stream.

-

Collect the OsF₆ by condensation in a cold trap cooled with a suitable refrigerant (e.g., dry ice/acetone or liquid nitrogen).

-

The product, a yellow crystalline solid, can be purified by fractional distillation if necessary.

Chemical Reactivity

Osmium(VI) fluoride is a powerful oxidizing and fluorinating agent. Its reactivity is characterized by the following:

-

Hydrolysis: It is extremely sensitive to moisture and undergoes hydrolysis to form osmium oxofluorides and ultimately osmium tetroxide (OsO₄) and hydrofluoric acid (HF).[1] Partial hydrolysis can yield OsOF₄.[1][6]

-

Reaction with Iodine: Osmium(VI) fluoride can be reduced by iodine in a solution of iodine pentafluoride to produce osmium pentafluoride.[7] 10 OsF₆ + I₂ → 10 OsF₅ + 2 IF₅

Spectroscopic Characterization

The octahedral structure of osmium(VI) fluoride has been confirmed by various spectroscopic methods.

-

Vibrational Spectroscopy: As a molecule with octahedral (Oₕ) symmetry, OsF₆ has six fundamental vibrational modes. However, due to selection rules, not all modes are active in both infrared (IR) and Raman spectroscopy.[8][9]

-

NMR Spectroscopy: ¹⁹F NMR spectroscopy is a valuable tool for characterizing osmium fluoride species.[10]

-

Absorption Spectrum: The optical absorption spectrum of OsF₆ has been studied to understand its electronic structure, which is influenced by the 5d electrons of osmium in an octahedral ligand field.[11]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of osmium(VI) fluoride.

References

- 1. This compound [drugfuture.com]

- 2. WebElements Periodic Table » Osmium » this compound [webelements.com]

- 3. This compound | F6Os | CID 123327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Osmium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]

- 5. CAS 13768-38-2: Osmium fluoride (OsF6), (OC-6-11)- [cymitquimica.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Osmium compounds - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Vibrational Spectroscopy of Hexahalo Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Osmium(VIII) Oxofluoro Cations OsO(2)F(3)(+) and F(cis-OsO(2)F(3))(2)(+): Syntheses, Characterization by (19)F NMR Spectroscopy and Raman Spectroscopy, X-ray Crystal Structure of F(cis-OsO(2)F(3))(2)(+)Sb(2)F(11)(-), and Density Functional Theory Calculations of OsO(2)F(3)(+), ReO(2)F(3), and F(cis-OsO(2)F(3))(2)(+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide on the Molar Mass and Density of Osmium Hexafluoride (OsF₆)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of osmium hexafluoride (OsF₆), with a specific focus on its molar mass and density. Detailed experimental protocols for the determination of these properties are presented, alongside essential safety and handling information.

This compound is a yellow crystalline solid and is one of the seventeen known binary hexafluorides.[1] It is a highly reactive and corrosive compound, necessitating careful handling in controlled environments.[2] Its volatility and unique properties make it a subject of interest in various research fields, including inorganic chemistry and materials science.

Physicochemical Properties of this compound

The quantitative properties of OsF₆ are summarized in the table below, providing a clear reference for its key characteristics.

| Property | Value |

| Molar Mass | 304.22 g/mol |

| Density | 5.09 g/cm³ (calculated from X-ray diffraction data) |

| Appearance | Yellow crystalline solid |

| Melting Point | 33.4 °C (92.1 °F; 306.5 K) |

| Boiling Point | 47.5 °C (117.5 °F; 320.6 K) |

| Molecular Geometry | Octahedral (Oₕ point group) in the liquid or gas phase |

| Crystal Structure | Orthorhombic (Pnma space group) at -140 °C |

| Lattice Parameters | a = 9.387 Å, b = 8.543 Å, c = 4.944 Å |

| Os–F Bond Length | 1.827 Å |

Data sourced from references[1].

Experimental Protocols

The determination of the molar mass and density of a volatile and reactive compound like OsF₆ requires specialized experimental techniques and stringent safety measures.

Safety and Handling Precautions

This compound is highly corrosive to the skin and hydrolyzes with moisture to produce corrosive fumes.[2] All manipulations must be conducted in a well-ventilated fume hood or a glovebox. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[3] Ensure that emergency procedures are in place and that all personnel are trained in handling hazardous materials.[4]

Protocol 1: Determination of Molar Mass via the Dumas Method

The Dumas method is a classical technique suitable for volatile substances.[5][6] It involves vaporizing a known mass of the substance in a container of known volume at a measured temperature and pressure, then applying the ideal gas law.

Methodology:

-

Preparation: A clean, dry flask of a known volume is fitted with a foil cap containing a small pinhole. The mass of the empty, sealed flask is accurately measured (m₁).

-

Sample Introduction: A small amount (a few milliliters) of liquid OsF₆ (obtained by gentle warming above its melting point) is introduced into the flask. The foil cap is resealed.

-

Vaporization: The flask is submerged in a water bath heated to a constant temperature (T) well above the boiling point of OsF₆ (e.g., 70-80 °C). The liquid will vaporize, and the excess gas will escape through the pinhole, ensuring the vapor inside is at atmospheric pressure (P).

-

Condensation and Mass Measurement: Once all the liquid has vaporized and excess vapor has been expelled, the flask is removed from the water bath, cooled to room temperature to condense the OsF₆ vapor, and carefully dried on the outside. The mass of the flask and the condensed vapor is then measured (m₂).

-

Volume Determination: The volume of the flask (V) is determined by filling it with water and weighing it.

-

Calculation:

-

The mass of the vapor (m) is calculated as m = m₂ - m₁.

-

The number of moles (n) is calculated using the ideal gas law: n = PV / RT, where R is the ideal gas constant.

-

The molar mass (M) is then determined by M = m / n.

-

Protocol 2: Determination of Density from Crystal Structure

For crystalline solids, the most accurate density is calculated from the unit cell parameters obtained via single-crystal X-ray diffraction.[7]

Methodology:

-

Crystal Growth: A suitable single crystal of OsF₆ is grown, typically by slow sublimation in a sealed container.

-

X-ray Diffraction: The crystal is mounted on a goniometer and cooled to a low temperature (e.g., -140 °C) to minimize thermal vibrations. X-ray diffraction data are collected.

-

Structure Solution: The diffraction data are used to determine the crystal system (orthorhombic), space group (Pnma), and the precise dimensions of the unit cell (lattice parameters a, b, c).[1] The number of formula units (Z) per unit cell is also determined from the structure solution (for OsF₆, Z=4).[1]

-

Calculation:

-

The volume of the unit cell (V) is calculated. For an orthorhombic cell, V = a × b × c.

-

The mass of the unit cell is calculated by: (Z × Molar Mass) / Avogadro's Number.

-

The density (ρ) is then calculated as: ρ = (Z × Molar Mass) / (V × Avogadro's Number).

-

Chemical Synthesis Pathway

This compound is synthesized through the direct reaction of osmium metal with an excess of fluorine gas at elevated temperatures.[1] The logical flow of this synthesis process is depicted below.

Caption: Workflow for the synthesis of this compound.

This diagram illustrates the straightforward yet demanding synthesis route for OsF₆, highlighting the necessary reactants and conditions. The partial hydrolysis of OsF₆, which can occur upon exposure to moisture, results in the formation of osmium oxytetrafluoride (OsOF₄).[1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | F6Os | CID 123327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. americanelements.com [americanelements.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The Structure of Crystalline Solids – Virtual Chemistry Experiments [iu.pressbooks.pub]

A Technical Guide to the Early Investigations of Osmium Fluoride Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on osmium fluoride compounds, with a particular focus on the early 20th-century investigations that set the stage for modern fluorine chemistry. This document details the historical context, experimental methodologies, and key findings from this pioneering era.

Historical Context: The Quest for Higher Oxidation States

The early 20th century was a period of intense exploration in inorganic chemistry, driven by a desire to understand the full range of oxidation states exhibited by the elements. Osmium, a member of the platinum group metals, was a particularly intriguing subject due to its known high oxidation state of +8 in osmium tetroxide (OsO₄). The advent of fluorine chemistry, spearheaded by the work of Henri Moissan who first isolated elemental fluorine in 1886, opened up new avenues for stabilizing elements in their highest oxidation states.[1][2][3]

The extreme reactivity of fluorine made it a powerful tool for chemists like Otto Ruff, a German chemist who, along with his students, undertook systematic investigations into the reactions of fluorine with various elements.[2] It was in this context that the first explorations of osmium fluoride compounds were conducted.

The Misidentification of Osmium Octafluoride (OsF₈) and its Rectification

In 1913, Otto Ruff and his student F. W. Tschirch reported the synthesis of a highly volatile, yellow crystalline solid which they identified as osmium octafluoride (OsF₈). This claim was of significant interest as it would have represented a binary compound with an unprecedented coordination number of eight for a halogen.

However, in 1958, a landmark paper by Bernard Weinstock and John G. Malm from Argonne National Laboratory conclusively demonstrated that the compound synthesized by Ruff and Tschirch was, in fact, osmium hexafluoride (OsF₆). Through careful repetition of the synthesis, molecular weight determinations, and chemical analysis, Weinstock and Malm established the correct formula for the volatile yellow solid.

This correction was a pivotal moment in the understanding of osmium's fluorine chemistry and highlighted the experimental challenges of working with such reactive and difficult-to-handle materials in the early 20th century.

Experimental Protocols: A Reconstruction of Early Methodologies

Detailed experimental protocols from the early 20th century are not always readily available in modern literature. However, based on the available information and an understanding of the laboratory practices of the time, a reconstructed experimental workflow for the synthesis of this compound can be outlined.

Synthesis of this compound (OsF₆)

The primary method for the synthesis of this compound in the early 20th century was the direct fluorination of osmium metal at elevated temperatures.

Experimental Workflow:

Methodology:

-

Fluorine Gas Generation and Purification: In the early 20th century, fluorine gas was typically generated in the laboratory via the electrolysis of a molten mixture of potassium fluoride and hydrogen fluoride.[1][4] The resulting gas would often contain impurities such as hydrogen fluoride. Purification was achieved by passing the gas over sodium fluoride (NaF) to remove HF.

-

Reaction Apparatus: The reaction was carried out in a tube furnace. Given the highly corrosive nature of fluorine at high temperatures, the reaction tube would have been constructed from a resistant material such as platinum or nickel.[5]

-

Reaction Conditions: Finely divided osmium metal powder was placed in the reaction tube and heated to approximately 300°C. A stream of purified fluorine gas was then passed over the heated metal.

-

Product Collection: The product, this compound, is highly volatile. The effluent gas from the reaction tube was passed through a cold trap, likely cooled with liquid air or a mixture of solid carbon dioxide and acetone, to condense the OsF₆ as a yellow crystalline solid.

Characterization Methods

The characterization techniques available to early 20th-century chemists were limited compared to modern standards. The primary methods would have included:

-

Melting and Boiling Point Determination: These fundamental physical properties were crucial for identifying and assessing the purity of the compound.

-

Vapor Density Measurement: This was a key technique for determining the molecular weight of volatile compounds.

-

Elemental Analysis: Classical chemical methods were used to determine the elemental composition of the synthesized compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported in the early investigations of osmium fluoride compounds.

Table 1: Physical Properties of this compound (OsF₆)

| Property | Reported Value |

| Appearance | Yellow crystalline solid |

| Melting Point | 33.4 °C |

| Boiling Point | 47.5 °C |

| Molar Mass | 304.22 g/mol |

Table 2: Other Reported Osmium Fluorides (Early Investigations)

| Compound | Formula | Reported Existence | Modern Understanding |

| Osmium Tetrafluoride | OsF₄ | Reported by Ruff and Tschirch | A known, but less studied, compound |

| Osmium Heptafluoride | OsF₇ | Claimed synthesis in 1966 | Existence is considered questionable |

| Osmium Octafluoride | OsF₈ | Erroneously claimed by Ruff and Tschirch | Does not exist under normal conditions |

Logical Relationships of Early Osmium Fluoride Claims

The following diagram illustrates the logical progression of the understanding of osmium fluoride compounds, from the initial erroneous claims to their subsequent correction.

References

- 1. Fluorine - Wikipedia [en.wikipedia.org]

- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The discovery of fluorine | Feature | RSC Education [edu.rsc.org]

- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 5. web.iitd.ac.in [web.iitd.ac.in]

An In-depth Technical Guide to the Oxidation States of Osmium in Binary Fluorides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and theoretical binary fluorides of osmium, focusing on the varying oxidation states of the osmium atom. The document details the synthesis, properties, and structural characteristics of these compounds, presenting quantitative data in accessible formats and outlining experimental methodologies.

Introduction to Osmium Fluorides

Osmium, a dense and rare platinum-group metal, exhibits a wide range of oxidation states in its compounds, from +2 to its highest known state of +8. In its binary fluorides, osmium showcases its ability to form stable and, in some cases, highly reactive compounds with fluorine, the most electronegative element. These compounds are of significant interest to researchers for their unique chemical properties and as precursors for the synthesis of other osmium-containing molecules. This guide will explore the landscape of osmium binary fluorides, from the well-characterized to the purely theoretical, providing a foundational understanding for professionals in chemistry and related fields.

Confirmed Osmium Fluorides

Osmium Tetrafluoride (OsF₄): The +4 Oxidation State

Osmium tetrafluoride represents osmium in its +4 oxidation state. It is a yellow, hygroscopic crystalline solid that reacts with water.[1]

Data Presentation: Quantitative Data for Osmium Tetrafluoride

| Property | Value |

| Oxidation State of Os | +4 |

| Chemical Formula | OsF₄ |

| Molar Mass | 266.22 g/mol |

| Appearance | Yellow crystalline solid[1] |

| Melting Point | 230 °C[1] |

| Crystal Structure (2D) | Distorted OsF₆ octahedra |

| Os-F Bond Length (axial, 2D) | ~1.873 Å |

| Os-F Bond Length (equatorial, 2D) | ~2.014 Å |

Experimental Protocols: Synthesis of Osmium Tetrafluoride

The synthesis of osmium tetrafluoride is achieved through the direct fluorination of osmium metal.

Procedure:

-

Place osmium metal in a suitable reaction vessel, typically made of a fluorine-resistant material such as nickel or Monel.

-

Heat the osmium metal to a temperature of 280 °C.

-

Pass a stream of fluorine gas over the heated metal.

-

The reaction, Os + 2F₂ → OsF₄, proceeds to form osmium tetrafluoride.[1]

-

It is crucial to control the reaction conditions to minimize the formation of other osmium fluorides as byproducts.[1]

Osmium Pentafluoride (OsF₅): The +5 Oxidation State

In osmium pentafluoride, osmium exists in the +5 oxidation state. This compound is a blue-green solid and is notable for its tetrameric structure, [OsF₅]₄, in the solid state.[2]

Data Presentation: Quantitative Data for Osmium Pentafluoride

| Property | Value |

| Oxidation State of Os | +5 |

| Chemical Formula | [OsF₅]₄ |

| Molar Mass | 285.22 g/mol (monomer) |

| Appearance | Blue-green solid[2] |

| Melting Point | 70 °C[3] |

| Crystal System | Monoclinic[4] |

| Space Group | P2₁/c[4] |

| Unit Cell Parameters | a = 5.53 Å, b = 9.91 Å, c = 12.59 Å, β = 99.5°[4] |

Experimental Protocols: Synthesis of Osmium Pentafluoride

Osmium pentafluoride is prepared by the reduction of osmium hexafluoride.

Procedure derived from Holloway and Mitchell (1971): [4]

-

In a dry, inert atmosphere, combine this compound (OsF₆) with a stoichiometric amount of iodine (I₂).

-

Use iodine pentafluoride (IF₅) as a solvent for the reaction.

-

The reaction, 10OsF₆ + I₂ → 10OsF₅ + 2IF₅, is carried out to yield osmium pentafluoride.[2]

-

The product can be purified by sublimation.

This compound (OsF₆): The +6 Oxidation State

This compound is a well-characterized compound where osmium is in the +6 oxidation state. It is a volatile, yellow crystalline solid.[5]

Data Presentation: Quantitative Data for this compound

| Property | Value |

| Oxidation State of Os | +6 |

| Chemical Formula | OsF₆ |

| Molar Mass | 304.22 g/mol [5] |

| Appearance | Yellow crystalline solid[5] |

| Melting Point | 33.4 °C[5] |

| Boiling Point | 47.5 °C[5] |

| Density | 5.09 g/cm³[5] |

| Crystal System | Orthorhombic[5] |

| Space Group | Pnma[5] |

| Unit Cell Parameters | a = 9.387 Å, b = 8.543 Å, c = 4.944 Å[5] |

| Molecular Geometry | Octahedral (Oₕ)[5] |

| Os-F Bond Length | 1.827 Å[5] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound involves the direct reaction of osmium metal with an excess of fluorine gas.[5]

Procedure:

-

Place osmium metal in a reaction chamber resistant to fluorine at high temperatures.

-

Heat the metal to 300 °C.[5]

-

Introduce an excess of elemental fluorine gas into the chamber.

-

The reaction, Os + 3F₂ → OsF₆, proceeds to form this compound.[5]

-

The product is volatile and can be collected by condensation in a cold trap.

Higher and Hypothetical Osmium Fluorides

Osmium Heptafluoride (OsF₇): The Disputed +7 Oxidation State

The existence of osmium heptafluoride, which would feature osmium in the +7 oxidation state, is a subject of debate in the scientific community.

A 1966 report by Glemser and colleagues claimed the synthesis of OsF₇ by reacting osmium metal with fluorine at high temperature (600 °C) and pressure (400 atm).[6] The product was described as a bluish-yellow, hygroscopic, and extremely unstable substance that decomposes at -100 °C.[6]

However, in 2006, Shorafa and Seppelt reported that their attempts to reproduce this synthesis under the described conditions did not yield OsF₇. Instead, only this compound (OsF₆) was obtained.[4][7] This has cast significant doubt on the existence of osmium heptafluoride as a stable, isolable compound. Theoretical calculations suggest a pentagonal bipyramidal structure for a hypothetical OsF₇ molecule.[6]

Experimental Protocols: The Glemser Synthesis (1966) and the Shorafa and Seppelt Reproduction Attempt (2006)

Glemser's Reported Synthesis (1966):

-

Reactants: Osmium metal and elemental fluorine.

-

Conditions: The reactants were heated to 600 °C in a high-pressure autoclave at 400 atm.[6]

-

Reported Product: A bluish-yellow, unstable solid identified as OsF₇.[6]

Shorafa and Seppelt's Reproduction Attempt (2006):

-

Methodology: The experimental conditions reported by Glemser were replicated.

-

Outcome: The only product identified was this compound (OsF₆). No evidence for the formation of OsF₇ was found.[4][7]

Osmium Octafluoride (OsF₈): The Theoretical +8 Oxidation State

Osmium octafluoride, with osmium in its highest possible oxidation state of +8, is a hypothetical compound that has not been synthesized.[8] Early reports of its synthesis were later found to be misidentifications of OsF₆.[8]

Theoretical studies predict that OsF₈ would be an extremely powerful oxidizing agent.

Data Presentation: Theoretical Quantitative Data for Osmium Octafluoride

| Property | Value |

| Oxidation State of Os | +8 |

| Chemical Formula | OsF₈ |

| Molar Mass | 342.22 g/mol |

| Molecular Geometry | Square antiprismatic (predicted)[8] |

| Os-F Bond Length | 1.85 - 1.92 Å (estimated) |

Experimental Protocols: Theoretical Synthesis Conditions

While no successful synthesis has been reported, theoretical considerations suggest that extreme conditions would be necessary.

Proposed Synthesis:

-

Method: Direct fluorination of osmium metal.

-

Conditions: High fluorine pressure (estimated to be greater than 100 atm) and elevated temperatures (200-300 °C) would likely be required. Rapid cooling of the reaction products has also been suggested as a potential strategy.[8]

Visualization of Osmium Fluoride Relationships and Synthesis

The following diagrams illustrate the relationships between the different osmium fluorides and the general synthetic pathways.

Caption: Synthetic pathways to binary osmium fluorides.

Caption: Stability relationships of osmium fluorides.

Conclusion

The binary fluorides of osmium provide a fascinating case study in the range of oxidation states that a transition metal can adopt. While OsF₄, OsF₅, and OsF₆ are well-established compounds with defined synthetic routes and properties, the existence of OsF₇ remains an open question in inorganic chemistry. The pursuit of the hypothetical OsF₈ continues to challenge both experimental and theoretical chemists, pushing the boundaries of our understanding of chemical bonding and stability at the extremes of the periodic table. This guide serves as a foundational resource for professionals seeking to understand and work with these intriguing compounds.

References

- 1. Synthesis, characterization, and computational study of MoSF4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Osmium pentafluoride - Wikipedia [en.wikipedia.org]

- 3. WebElements Periodic Table » Osmium » osmium pentafluoride [winter.group.shef.ac.uk]

- 4. Preparation and crystal structure of osmium pentaluoride - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Structure of OSF4 | Filo [askfilo.com]

Methodological & Application

Application Notes and Protocols: Osmium Hexafluoride in Advanced Catalysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extensive research into the applications of osmium hexafluoride (OsF6) in advanced catalysis reveals a significant gap in documented, practical uses. This compound is a highly reactive and strongly oxidizing compound, which presents considerable challenges for its direct application as a stable and selective catalyst in complex chemical transformations.[1][2][3] Its tendency to hydrolyze readily further complicates its handling and utility in typical reaction conditions.[3]

While direct catalytic applications of OsF6 are not reported in the scientific literature, this document provides an overview of its chemical properties relevant to catalysis, discusses the broader landscape of catalysis by other osmium compounds, and presents a hypothetical workflow for evaluating a highly reactive compound like OsF6 for catalytic activity.

Properties of this compound (OsF6)

This compound is a volatile, yellow crystalline solid at room temperature.[2] It is characterized by osmium in its +6 oxidation state, making it a powerful oxidizing agent.[1] Its high reactivity stems from the strong electron-withdrawing nature of the six fluorine atoms surrounding the central osmium atom.

Key Properties:

-

High Reactivity: OsF6 is known to be highly reactive with a wide range of substances, including water and organic materials.[1] This indiscriminate reactivity is a major obstacle to its use as a selective catalyst.

-

Strong Oxidizing Agent: The high oxidation state of osmium in OsF6 makes it a potent oxidizing agent. While this property can be harnessed in certain chemical reactions, it often leads to over-oxidation or decomposition of organic substrates rather than controlled catalytic turnover.

-

Moisture Sensitivity: OsF6 reacts with water, undergoing hydrolysis.[3] This necessitates stringent anhydrous conditions for its storage and handling, limiting its practicality in many catalytic systems that may involve or generate water.

Due to these challenging properties, researchers have largely focused on more stable and manageable osmium compounds for catalytic applications.

The Landscape of Osmium Catalysis

While OsF6 itself is not a workhorse of catalysis, other osmium compounds, notably osmium tetroxide (OsO4) and various osmium complexes, are well-established catalysts in organic synthesis. These compounds offer greater stability and selectivity, enabling a range of important transformations.

Prominent Applications of Other Osmium Catalysts:

-

Dihydroxylation: Osmium tetroxide is famously used for the stereoselective dihydroxylation of alkenes to form vicinal diols, a critical transformation in the synthesis of complex molecules and pharmaceuticals.[4]

-

Hydrogenation and Transfer Hydrogenation: Osmium complexes have demonstrated high efficiency in the hydrogenation and transfer hydrogenation of ketones, aldehydes, and imines.[5][6] These reactions are fundamental in the production of alcohols and amines.

-

Dehydrogenation: Certain osmium catalysts are also effective in the dehydrogenation of alcohols, providing a route to synthesize aldehydes and ketones.[6]

These examples highlight the rich catalytic chemistry of osmium, which has been a subject of extensive research, leading to the development of highly efficient and selective catalytic systems. The focus of this research, however, has been on taming the reactivity of osmium through the use of appropriate ligands and by utilizing more stable oxidation states.

Hypothetical Workflow for Evaluating a Highly Reactive Potential Catalyst

Given the absence of specific experimental data for OsF6 catalysis, a generalized workflow for assessing any new, highly reactive compound for potential catalytic activity is presented below. This workflow emphasizes safety and a systematic approach to identifying a viable catalytic window.

Caption: A generalized workflow for the evaluation of a highly reactive compound as a potential catalyst.

Conclusion

References

- 1. CAS 13768-38-2: Osmium fluoride (OsF6), (OC-6-11)- [cymitquimica.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | F6Os | CID 123327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. alfachemic.com [alfachemic.com]

- 6. Recent advances in osmium-catalyzed hydrogenation and dehydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Osmium Hexafluoride: A Potent but Perilous Fluorinating Agent

For Researchers, Scientists, and Drug Development Professionals

Osmium hexafluoride (OsF₆) stands as a powerful fluorinating agent, possessing the potential for introducing fluorine into organic molecules, a critical process in modern drug discovery. The incorporation of fluorine can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. However, the extreme reactivity and high toxicity of OsF₆ have largely precluded its widespread use in organic synthesis, particularly in the intricate and safety-conscious field of pharmaceutical development. While theoretical interest in its fluorinating capabilities exists, practical applications and detailed experimental protocols remain scarce in publicly available scientific literature.

Properties of this compound

This compound is a yellow crystalline solid at room temperature with a low melting and boiling point, indicating its high volatility.[1] It is one of the most powerful oxidizing and fluorinating agents known. Its reactivity stems from the high oxidation state of osmium (+6) and the extreme electronegativity of fluorine.

| Property | Value | Reference |

| Molecular Formula | OsF₆ | [1] |

| Molar Mass | 304.22 g/mol | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 33.4 °C | [1] |

| Boiling Point | 47.5 °C | [1] |

| Density | 5.09 g/cm³ | [1] |

Applications in Fluorination: A Theoretical Perspective

Theoretically, this compound's potent reactivity could be harnessed for the fluorination of a wide range of organic substrates, including alkenes, aromatic compounds, and carbonyls. The introduction of fluorine atoms into these functional groups is a cornerstone of medicinal chemistry. For instance, fluorinated analogues of existing drugs are often synthesized to improve their therapeutic profile.

While specific examples of OsF₆ in these transformations are not well-documented, the general principles of electrophilic fluorination would likely apply. The highly electrophilic nature of the fluorine atoms in OsF₆ would make them susceptible to attack by electron-rich centers in organic molecules.

Experimental Protocols: A General Framework for Handling Highly Reactive Fluorinating Agents